molecular formula C8H12BrN3O2S B11785488 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide

Cat. No.: B11785488
M. Wt: 294.17 g/mol
InChI Key: LXRAGYNZZAPPAW-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrazole ring and a cyclopropylmethanesulfonamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide typically involves multiple steps, starting with the preparation of the brominated pyrazole ring. One common method involves the bromination of 1-methyl-1H-pyrazole using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-1-methyl-1H-pyrazole is then subjected to further reactions to introduce the cyclopropylmethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyrazole ring can be involved in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and halides for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions. Coupling reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Oxidation and reduction reactions can lead to changes in the oxidation state of the compound, resulting in different oxidation or reduction products.

Scientific Research Applications

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in binding studies.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. The brominated pyrazole ring and the cyclopropylmethanesulfonamide group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone: This compound shares the brominated pyrazole ring but has an ethanone group instead of the cyclopropylmethanesulfonamide group.

    4-Bromo-1-methyl-1H-pyrazole: This compound is a simpler structure with only the brominated pyrazole ring.

Uniqueness

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide is unique due to the presence of both the brominated pyrazole ring and the cyclopropylmethanesulfonamide group. This combination imparts specific chemical properties and reactivity that are not found in the simpler analogs. The compound’s unique structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-N-cyclopropylmethanesulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-12-8(7(9)4-10-12)5-15(13,14)11-6-2-3-6/h4,6,11H,2-3,5H2,1H3

InChI Key

LXRAGYNZZAPPAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CS(=O)(=O)NC2CC2

Origin of Product

United States

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